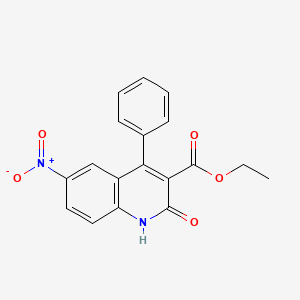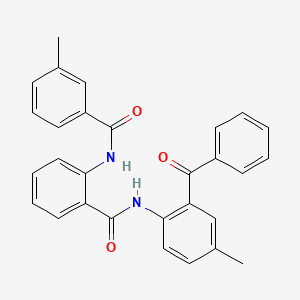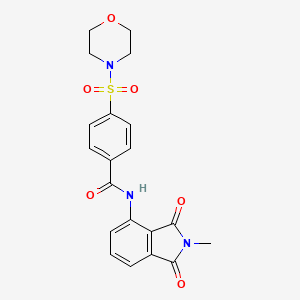![molecular formula C24H26N2O6S B6524420 ethyl 3-[4-(azepane-1-sulfonyl)benzamido]-1-benzofuran-2-carboxylate CAS No. 477500-54-2](/img/structure/B6524420.png)
ethyl 3-[4-(azepane-1-sulfonyl)benzamido]-1-benzofuran-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Ethyl 3-[4-(azepane-1-sulfonyl)benzamido]-1-benzofuran-2-carboxylate” is a complex organic compound. It contains an azepane ring, which is a seven-membered heterocyclic compound with one nitrogen atom . The compound also features a benzofuran moiety, which is a fused aromatic ring system that consists of a benzene ring and a furan ring .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, featuring several different functional groups. The azepane ring provides a basic nitrogen atom, while the sulfonyl group is a good leaving group . The benzamido and benzofuran moieties are both aromatic systems, which can participate in π-π stacking interactions .Chemical Reactions Analysis
As an organic compound, “this compound” can undergo a variety of chemical reactions. The presence of the sulfonyl group makes it a potential electrophile, while the nitrogen atom in the azepane ring can act as a nucleophile . The compound could also undergo electrophilic aromatic substitution reactions on the benzofuran or benzamido rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively nonpolar . The compound’s solubility, melting point, and other physical properties would depend on the specific arrangement of its atoms and the intermolecular forces between its molecules.Wissenschaftliche Forschungsanwendungen
Ethyl 3-[4-(azepane-1-sulfonyl)benzamido]-1-benzofuran-2-carboxylate has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and industrial products. It has also been used as a catalyst in a variety of organic reactions. Additionally, this compound has been used in the synthesis of a variety of polymers and in the synthesis of a variety of dyes.
Wirkmechanismus
Ethyl 3-[4-(azepane-1-sulfonyl)benzamido]-1-benzofuran-2-carboxylate acts as an electron donor, donating electrons to other molecules. This electron donation allows for the formation of new chemical bonds, allowing for the synthesis of a variety of organic compounds. Additionally, this compound can act as an electron acceptor, accepting electrons from other molecules and allowing for the formation of new chemical bonds.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects. It has been shown to be an effective inhibitor of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes, which are involved in inflammation. Additionally, it has been shown to be an effective inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins, which are involved in inflammation. Furthermore, this compound has been shown to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, which is involved in the transmission of nerve impulses.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 3-[4-(azepane-1-sulfonyl)benzamido]-1-benzofuran-2-carboxylate has a number of advantages for laboratory experiments. It is a highly versatile compound that can be used in a variety of reactions and can be used as a reagent or catalyst in a variety of reactions. Additionally, it is a highly pure compound that can be synthesized in high yields. However, there are some limitations to using this compound in laboratory experiments. It is a highly reactive compound and must be handled with care in order to avoid any unwanted reactions. Additionally, it is a highly toxic compound and must be used in a well-ventilated area.
Zukünftige Richtungen
There are a number of potential future directions for ethyl 3-[4-(azepane-1-sulfonyl)benzamido]-1-benzofuran-2-carboxylate. One potential direction is the use of this compound as an anti-cancer agent. It has been shown to be an effective inhibitor of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes, which are involved in inflammation. Additionally, it has been shown to be an effective inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins, which are involved in inflammation. Furthermore, this compound has been shown to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, which is involved in the transmission of nerve impulses. Additionally, this compound has been studied as a potential treatment for Parkinson’s disease and Alzheimer’s disease.
Another potential direction is the use of this compound in the synthesis of a variety of organic compounds. It has been used as a reagent for the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and industrial products. Additionally, it has been used as a catalyst in a variety of organic reactions. Furthermore, this compound has been used in the synthesis of a variety of polymers and in the synthesis of a variety of dyes.
Finally, this compound has potential applications in the field of drug delivery. It has been studied as a potential carrier for drug molecules, allowing for the targeted delivery of drugs to specific cells and tissues. Additionally, it has been studied as a potential delivery system for gene therapy, allowing for the targeted delivery of genes to specific cells and tissues.
Conclusion
In conclusion, this compound is a highly versatile compound that has a wide range of applications in both laboratory and clinical settings. It has been extensively studied and is known to have a number of biochemical and physiological effects. Additionally, it has potential applications in the fields of cancer treatment, drug delivery, and organic synthesis. There are a number of potential future directions for this compound, and further research is needed to fully explore its potential.
Synthesemethoden
Ethyl 3-[4-(azepane-1-sulfonyl)benzamido]-1-benzofuran-2-carboxylate can be synthesized using a variety of methods. The most common method is the reaction of ethyl 3-methoxybenzamido-1-benzofuran-2-carboxylate with anhydrous sodium sulfite in aqueous solution. This reaction yields a highly pure product in high yields. Other methods, such as the reaction of ethyl 3-methoxybenzamido-1-benzofuran-2-carboxylate with anhydrous sodium sulfite in aqueous solution, have been reported to yield lower yields.
Eigenschaften
IUPAC Name |
ethyl 3-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6S/c1-2-31-24(28)22-21(19-9-5-6-10-20(19)32-22)25-23(27)17-11-13-18(14-12-17)33(29,30)26-15-7-3-4-8-16-26/h5-6,9-14H,2-4,7-8,15-16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMURGBZIZJOQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-methoxyphenyl)methyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B6524353.png)

![6-bromo-3-({4-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B6524363.png)
![7-(4-benzylpiperidine-1-carbonyl)-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B6524376.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)benzamide](/img/structure/B6524387.png)

![2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B6524400.png)

![N-[(2-chlorophenyl)methyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B6524422.png)
![2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(naphthalen-1-yl)acetamide](/img/structure/B6524428.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B6524431.png)

![4-methyl-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6524456.png)